molecular formula C11H12F3N3 B6267676 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine CAS No. 1478872-37-5

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Cat. No. B6267676
CAS RN: 1478872-37-5
M. Wt: 243.2
InChI Key:
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Description

1-(Propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine, also known as 1-(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. This compound is of particular interest due to its unique structure and its ability to interact with other molecules.

Scientific Research Applications

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine has been studied for its potential use in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a building block for the synthesis of other compounds, and as a catalyst for organic reactions. It has also been studied for its potential use in medicinal chemistry, as a potential drug candidate, and as an inhibitor of enzymes.

Mechanism of Action

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine is believed to interact with molecules through hydrogen-bonding and electrostatic interactions. It is also believed to interact with enzymes through a mechanism known as “induced fit”, wherein the shape of the enzyme is altered upon binding of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine have not yet been fully studied. However, it has been shown to have inhibitory activity against certain enzymes and to interact with certain proteins.

Advantages and Limitations for Lab Experiments

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, is stable in a variety of conditions, and is non-toxic. However, it is also limited in its use, as it is not soluble in water and is not very stable in basic conditions.

Future Directions

Given the potential applications of 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine, there are a number of possible future directions for research. These include further study of the compound’s interactions with enzymes, further development of its use as a drug candidate, and further study of its potential use in medicinal chemistry. Additionally, further study of the compound’s synthesis method and its stability in different conditions could lead to more efficient synthesis and more reliable results.

Synthesis Methods

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine can be synthesized through a three-step process. The first step involves the reaction of 2-propylbenzaldehyde with trifluoroacetic anhydride in the presence of pyridine to form a trifluoromethyl ketone. The second step involves the reaction of the trifluoromethyl ketone with potassium carbonate in acetonitrile to form a 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine intermediate. The final step involves the reaction of the intermediate with hydrochloric acid to form 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine(2-propyl)-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine involves the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with isopropylamine followed by cyclization to form the desired product.", "Starting Materials": [ "2-amino-5-(trifluoromethyl)benzoic acid", "isopropylamine" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-(trifluoromethyl)benzoic acid in a suitable solvent such as dichloromethane.", "Step 2: Add isopropylamine to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the solvent under reduced pressure to obtain the intermediate product.", "Step 4: Cyclize the intermediate product by heating it in a suitable solvent such as ethanol or acetic acid.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1478872-37-5

Product Name

1-(propan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Molecular Formula

C11H12F3N3

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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